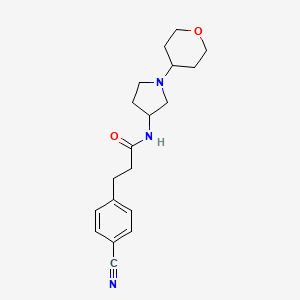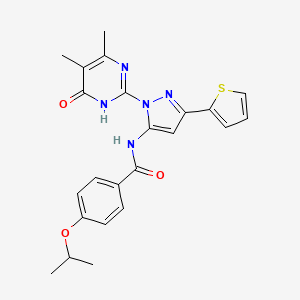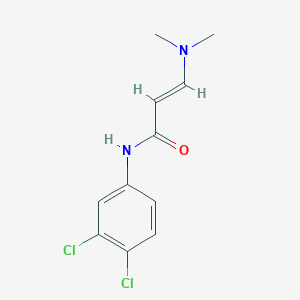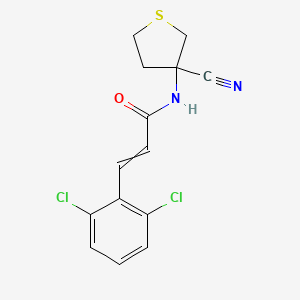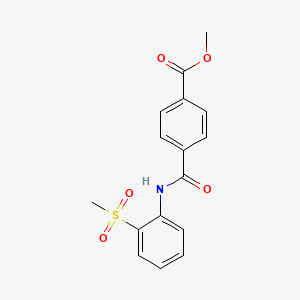
Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Chemistry Applications Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate is utilized in synthetic chemistry for various purposes. For instance, it is used as a synthetic equivalent of α-hydroxy and α-chloro benzyl carbanions, involving a two-step sequence including α-C-alkylation and displacement of the sulfinyl group under specific conditions (Volonterio, Bravo, & Zanda, 2002).
Intermediate in Pharmaceutical Synthesis The compound has been identified as an important intermediate in the synthesis of pharmaceuticals. An example includes its role in the synthesis of Tianeptine, starting from 4-Amino-methylbenzene-2-sulfonic acid (Yang Jian-she, 2009).
Organic Chemistry Reactions In organic chemistry, it participates in oxidative coupling reactions. One example is the reaction of methyl benzoate with pressurized artificial air over a soluble palladium catalyst to produce isomeric dimethyl bibenzoic acid esters (Iretskii, Sherman, White, Kenvin, & Schiraldi, 2000).
Catalytic Applications It is also used in the development of novel, mild, and biological-based nano organocatalysts with urea moiety for various synthesis reactions, including condensation reactions under mild and solvent-free conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Chemical Synthesis of Derivatives The chemical structure of this compound allows for its reaction to form various derivatives, which are studied for their potential applications and properties. This includes the synthesis of methyl 4-aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobut-2-enoates and their isomeric forms (Gein et al., 2016).
Propriétés
IUPAC Name |
methyl 4-[(2-methylsulfonylphenyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-22-16(19)12-9-7-11(8-10-12)15(18)17-13-5-3-4-6-14(13)23(2,20)21/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQOVBDEOVTMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

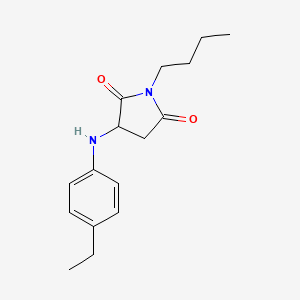
![ethyl 3-cyano-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2690523.png)
![6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2690524.png)

![Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2690526.png)

![3-(2-methoxyphenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2690529.png)
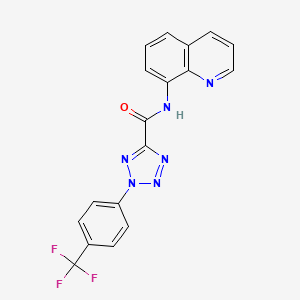
![[(3-Bromophenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2690532.png)
